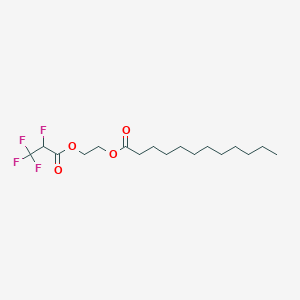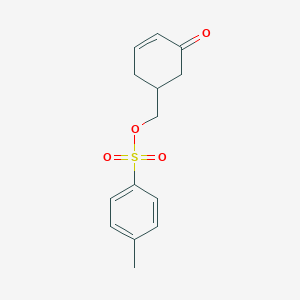
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one is an organic compound with the molecular formula C15H22O4 It is characterized by the presence of a hydroxy group, two methoxy groups, a methyl group, and a phenyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is typically carried out at room temperature and requires several hours to complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-phenyl-1-pentanone
- N-Cyclohexyl-2-nitro-6-prop-2-enylcyclohexan-1-imine
- 3-Allyl-1-nitro-1-cyclohexene
Uniqueness
5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one is unique due to the combination of its functional groups and the specific arrangement of atoms
Properties
CAS No. |
112712-27-3 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
5-hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C15H22O4/c1-15(17,14(18-2)19-3)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,14,17H,9-11H2,1-3H3 |
InChI Key |
VDEYPXGQYYSIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CCC1=CC=CC=C1)(C(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


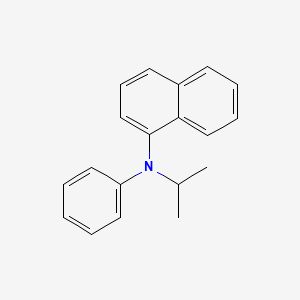
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

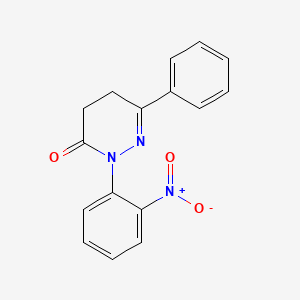

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
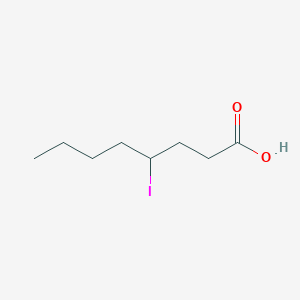
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
